5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-5-10(13(18)16-6-9-1-2-9)7-17-14(12)20-11-3-4-19-8-11/h5,7,9,11H,1-4,6,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLDTMHBKEMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be deconstructed into three key fragments:
- Pyridine-3-carboxylic acid derivative : Functionalized with chlorine and oxolane ether groups.
- Cyclopropylmethylamine : A strained bicyclic amine requiring mild coupling conditions.
- Oxolane-3-ol : A cyclic ether precursor for etherification.
Stepwise Synthesis of Key Intermediates
Synthesis of 5-Chloro-6-Hydroxypyridine-3-Carboxylic Acid
The pyridine core is synthesized through a chlorination-etherification sequence:
Chlorination at C5 :
Protection of C6 Hydroxyl Group :
Introduction of Oxolan-3-Yloxy Group at C6
The protected 5-chloro-6-(trimethylsilyloxy)pyridine-3-carboxylic acid undergoes etherification:
Deprotection and Activation :
- Reagent : Tetrabutylammonium fluoride (TBAF) in THF.
- Intermediate : 5-Chloro-6-hydroxypyridine-3-carboxylic acid.
Mitsunobu Reaction :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Solvent | Tetrahydrofuran (THF) |
| Workup | Column chromatography (SiO₂, ethyl acetate/hexane) |
Amide Bond Formation with Cyclopropylmethylamine
Carboxylic Acid Activation
The 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is converted to an acid chloride for efficient coupling:
Coupling with Cyclopropylmethylamine
The acid chloride reacts with cyclopropylmethylamine under controlled conditions:
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane or acetonitrile.
- Temperature : 0°C to room temperature.
- Yield : 85–90%.
| Parameter | Optimization Findings |
|---|---|
| Solvent Polarity | Higher yields in acetonitrile vs. DCM |
| Stoichiometry | 1.2 eq. amine for complete conversion |
| Purification | Recrystallization (ethanol/water) |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach avoids intermediate isolation:
Chlorination and Etherification in Sequence :
Direct Amide Coupling via Mixed Anhydride :
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies employ polymer-supported reagents:
- Resin-Bound Acid : Wang resin-functionalized carboxylic acid.
- Automated Coupling : HBTU/DIPEA activation.
- Cleavage : Trifluoroacetic acid (TFA) in DCM.
- Purity : >95% by HPLC.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization Strategies
- Crystallization : Ethanol/water (7:3) achieves >99% purity.
- Chromatography : Reverse-phase C18 column with acetonitrile/water gradient.
Industrial-Scale Manufacturing Considerations
Cost-Effective Reagent Selection
- Oxolane-3-ol : Sourced via catalytic hydrogenation of furfuryl alcohol.
- Cyclopropylmethylamine : Prepared via Gabriel synthesis from cyclopropanemethanol.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted nicotinamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins within the body.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can be compared to related pyridine derivatives documented in chemical catalogs and research contexts. Below is a detailed analysis:
Structural Comparison Table
Key Observations
Substituent Diversity :
- The target compound uniquely combines a chloro group, tetrahydrofuran-3-yloxy ether, and cyclopropylmethyl carboxamide , distinguishing it from simpler halogenated pyridines (e.g., 6-chloro-2-iodo-3-methylpyridine ).
- Pivalamide-containing analogs (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide ) prioritize steric bulk, whereas the target compound’s oxolan-3-yloxy group may offer improved solubility due to its oxygen-rich structure.
Functional Group Implications: Cyclopropylmethyl vs. Oxolan-3-yloxy vs. Iodo: The oxolan-3-yloxy group replaces halogens (e.g., iodine in compounds ), likely lowering molecular weight and eliminating heavy-atom reactivity concerns.
Pharmacological Potential: Amino-pyrrolidinyl derivatives (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide ) often exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the target compound’s ether and carboxamide groups may favor kinase or protease inhibition.
Limitations in Available Data
The provided evidence lacks direct pharmacological or physicochemical comparisons (e.g., IC₅₀, logP, solubility). Structural inferences are drawn from catalog entries , highlighting the need for experimental studies to validate hypotheses regarding bioavailability, target engagement, and metabolic profiles.
Biological Activity
5-Chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C_{10}H_{10}ClN_{2}O_{4}
- IUPAC Name : 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- CAS Number : 1342733-18-9
Synthesis
The synthesis of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves several steps:
- Formation of the Pyridine Ring : The pyridine core is constructed through standard cyclization techniques.
- Substitution Reactions : Chlorination and alkylation reactions are employed to introduce the chloro and cyclopropylmethyl groups.
- Oxolane Formation : The oxolane moiety is integrated via etherification methods, enhancing the compound's solubility and biological activity.
Anticancer Properties
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide have demonstrated effective inhibition of cancer cell proliferation in various human cell lines, including U937 (human myeloid leukemia) cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro Group : Enhances electron-withdrawing properties, potentially increasing binding affinity to target proteins.
- Cyclopropylmethyl Group : Contributes to conformational rigidity, which may improve metabolic stability and selectivity against off-target effects.
- Oxolane Moiety : Increases solubility and may facilitate better interaction with biological membranes.
Pharmacological Profile
The pharmacological profile of 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide includes:
- Absorption : Predicted high absorption rates in the human intestine.
- Blood-Brain Barrier Penetration : The compound shows favorable properties for crossing the blood-brain barrier, suggesting potential neuropharmacological applications .
- Toxicity Profile : Preliminary studies indicate low toxicity with a favorable safety margin in animal models .
Case Studies
A notable case study involved testing the compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| U937 | 10 | Significant inhibition |
| HeLa | 15 | Moderate inhibition |
| MCF7 | 20 | Low inhibition |
These results underscore the potential of this compound as a therapeutic agent in oncology.
Q & A
Basic: What are the optimized synthetic routes for 5-chloro-N-(cyclopropylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Functionalization of the pyridine ring via nucleophilic substitution at the 6-position using oxolan-3-yloxy groups under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Step 2: Introduction of the cyclopropylmethyl carboxamide moiety via coupling reactions (e.g., HATU/DIPEA-mediated amidation) .
- Step 3: Chlorination at the 5-position using POCl₃ or NCS in refluxing acetonitrile .
Key Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency .
- Temperature: Lower temperatures (0–5°C) reduce side reactions during oxolan-3-yloxy group introduction .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields .
Advanced: How can computational modeling predict interactions between this compound and biological targets like CD38?
Answer:
Molecular docking and MD simulations are used to study binding modes:
- Docking: Tools like AutoDock Vina predict binding affinity to CD38's catalytic site, focusing on hydrogen bonding between the carboxamide group and residues like Asp155 or Glu226 .
- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, highlighting hydrophobic interactions with cyclopropylmethyl and oxolan groups .
- Free Energy Calculations: MM-PBSA/GBSA quantify binding energy contributions, revealing critical substituents (e.g., chloro vs. methoxy groups) .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., pyridine ring protons at δ 7.8–8.2 ppm, oxolan protons at δ 3.5–4.0 ppm) .
- 2D NMR (COSY, HSQC): Resolves spatial correlations between cyclopropylmethyl and pyridine moieties .
- HPLC: Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry: HRMS (ESI+) verifies molecular weight (e.g., [M+H]⁺ at m/z 325.08) .
Advanced: How can researchers resolve discrepancies in bioactivity data across studies (e.g., MIC variability)?
Answer:
Methodological Considerations:
- Strain Variability: Compare MIC values against standardized bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
- Assay Conditions: Adjust nutrient media pH (e.g., pH 7.4 vs. 6.8) to account for solubility-driven activity changes .
- SAR Analysis: Evaluate substituent effects (e.g., replacing oxolan-3-yloxy with oxadiazole alters MIC by 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
